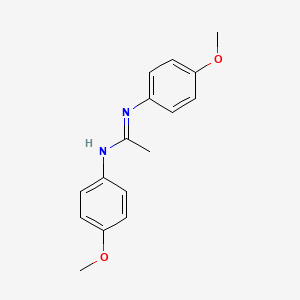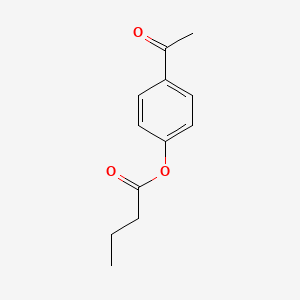![molecular formula C13H9N3O B14453915 3-[(E)-Phenyldiazenyl]-2,1-benzoxazole CAS No. 74053-03-5](/img/structure/B14453915.png)
3-[(E)-Phenyldiazenyl]-2,1-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-Phenyldiazenyl]-2,1-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a phenyldiazenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-Phenyldiazenyl]-2,1-benzoxazole typically involves the reaction of 2-aminophenol with a diazonium salt derived from aniline. The process can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-aminophenol under basic conditions to yield the desired this compound.
The reaction conditions often involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
3-[(E)-Phenyldiazenyl]-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or catalytic hydrogenation, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous solution or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups onto the benzoxazole ring.
科学的研究の応用
3-[(E)-Phenyldiazenyl]-2,1-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
作用機序
The mechanism of action of 3-[(E)-Phenyldiazenyl]-2,1-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the phenyldiazenyl group.
Benzimidazole: Another heterocyclic compound with a similar ring structure but containing nitrogen atoms in place of oxygen.
Phenylazo derivatives: Compounds with similar azo linkages but different aromatic substituents.
Uniqueness
3-[(E)-Phenyldiazenyl]-2,1-benzoxazole is unique due to the presence of both the benzoxazole ring and the phenyldiazenyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its utility in scientific research and industrial applications.
特性
CAS番号 |
74053-03-5 |
|---|---|
分子式 |
C13H9N3O |
分子量 |
223.23 g/mol |
IUPAC名 |
2,1-benzoxazol-3-yl(phenyl)diazene |
InChI |
InChI=1S/C13H9N3O/c1-2-6-10(7-3-1)14-15-13-11-8-4-5-9-12(11)16-17-13/h1-9H |
InChIキー |
BEGUECTVWUYTDX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C3C=CC=CC3=NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


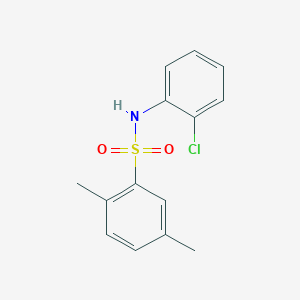
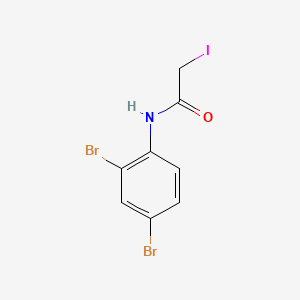
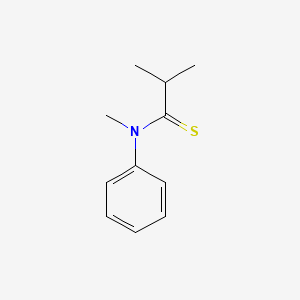
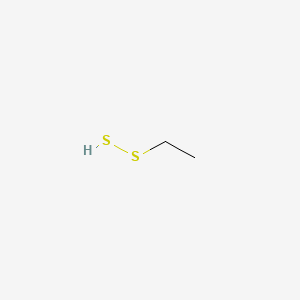
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
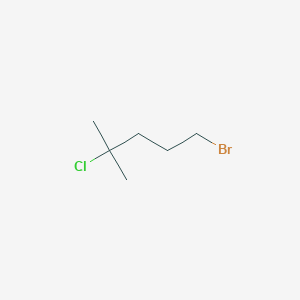
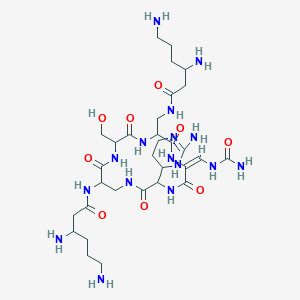
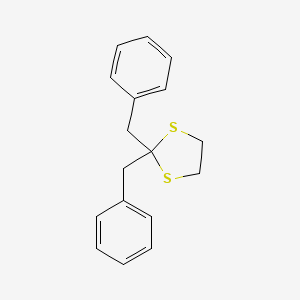
![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)
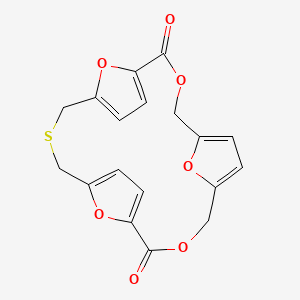
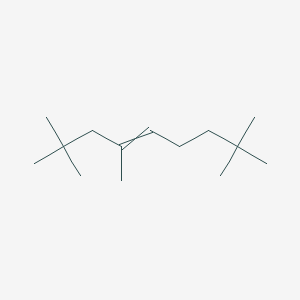
![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)
